
Dodec-2-enal: Structural Characterization,
Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Dodec-2-enal

CAS No.: 4826-62-4

Cat. No.: B1235498 Get Quote

Abstract (E)-2-Dodecenal (CAS: 20407-84-5) is a linear

-unsaturated aldehyde comprising a twelve-carbon chain. Distinguished by its intense
mandarin-citrus and cilantro organoleptic profile, it serves as a critical intermediate in fragrance
chemistry and a potent antimicrobial agent in food safety. This technical guide provides a
comprehensive analysis of its physiochemical properties, synthetic methodologies, and
biological mechanisms of action, specifically focusing on its reactivity as a "soft" electrophile in
Michael addition reactions with biological thiols.

Structural Characterization & Physiochemical
Profile
Stereochemistry and Electronic Structure
Dodec-2-enal exists primarily as the (E)-isomer (trans), which is thermodynamically more

stable than the (Z)-isomer due to reduced steric hindrance between the aldehyde group and

the long alkyl chain.

Conjugated System: The C=C double bond at the C2-C3 position is conjugated with the

carbonyl group (C1=O). This conjugation lowers the energy of the Lowest Unoccupied

Molecular Orbital (LUMO), making the

-carbon (C3) highly susceptible to nucleophilic attack (Michael addition).
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Lipophilicity: The long hydrophobic tail (C4–C12) confers high lipophilicity (LogP ~4.8),

facilitating rapid integration into bacterial cell membranes.

Key Physiochemical Data
Property Value Notes

IUPAC Name (E)-Dodec-2-enal Primary isomer of commerce

CAS Number 20407-84-5 Specific for (E)-isomer

Molecular Formula Unsaturation Index = 2

Molecular Weight 182.30 g/mol -

Boiling Point 73–74 °C
@ 0.5 mmHg (Vacuum

distillation required)

Density 0.841 – 0.849 g/mL @ 25 °C

Refractive Index 1.455 – 1.459 @ 20 °C

LogP (Octanol/Water) 4.80 (est) Highly Lipophilic

Solubility Insoluble in water
Soluble in EtOH, oils, organic

solvents

Odor Threshold ~1.4 ppb
Character: Fatty, Mandarin,

Cilantro

Synthetic Pathways & Isolation
While Dodec-2-enal occurs naturally in Coriandrum sativum (cilantro) and Eryngium foetidum,

industrial demand requires robust chemical synthesis.

Primary Route: Aldol Condensation (Industrial)
The most direct synthesis involves the cross-aldol condensation of decanal with acetaldehyde,

followed by dehydration.

Reaction Scheme:
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Laboratory Protocol: Directed Aldol Condensation
Objective: Synthesis of (E)-2-Dodecenal via base-catalyzed condensation. Safety:

Acetaldehyde is extremely volatile (BP 20.2°C) and flammable. Work in a fume hood.

Reagents:

Decanal (15.6 g, 0.1 mol)

Acetaldehyde (8.8 g, 0.2 mol) [Excess used to drive reaction]

Potassium Hydroxide (KOH) (0.5 g)

Ethanol (50 mL)

Diethyl Ether (for extraction)

Step-by-Step Methodology:

Preparation: Dissolve KOH in Ethanol in a 250 mL three-necked round-bottom flask

equipped with a thermometer, dropping funnel, and magnetic stirrer. Cool the solution to 0°C

using an ice-salt bath.

Addition: Mix Decanal and Acetaldehyde in the dropping funnel. Add this mixture dropwise to

the cold alkaline solution over 45 minutes.

Rationale: Slow addition at low temperature prevents the self-polymerization of

acetaldehyde and controls the exotherm.

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature

(25°C) and stir for an additional 12 hours.

Dehydration: The basic conditions typically promote spontaneous dehydration. If conversion

is low, reflux at 60°C for 1 hour.

Quenching: Neutralize the reaction mixture with dilute HCl (1M) until pH ~7.

Isolation:
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Evaporate ethanol under reduced pressure.

Extract the residue with Diethyl Ether (3 x 50 mL).

Wash the organic layer with saturated brine to remove water-soluble impurities.

Dry over anhydrous

and filter.

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 93–95°C at 3

mmHg (adjust based on vacuum pressure).

Validation: Confirm structure via GC-MS (M+ peak at 182 m/z) and NMR (doublet at

9.5 ppm for aldehyde proton).

Chemical Reactivity & Mechanism of Action[5][6][7]
[8]
The biological activity of Dodec-2-enal—particularly its antimicrobial potency—is governed by

its ability to act as a Michael Acceptor.

The Electrophilic Warhead
The

-unsaturated aldehyde moiety presents two sites for nucleophilic attack:

Carbonyl Carbon (C1): Hard electrophile (reacts with amines/Schiff base).

-Carbon (C3): Soft electrophile (reacts with thiols/sulfhydryl groups).

In physiological contexts, the soft-soft interaction dominates. The aldehyde targets cysteine

residues in essential bacterial proteins (e.g., enzymes, membrane receptors), forming stable

thioether adducts. This covalent modification disrupts protein function and compromises

membrane integrity.
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Mechanism Visualization (Michael Addition)
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Click to download full resolution via product page

Figure 1: Mechanism of Covalent Protein Modification via Michael Addition. The nucleophilic

sulfur of a cysteine residue attacks the electrophilic

-carbon of Dodec-2-enal.

Biological Interface & Toxicology
Antimicrobial Efficacy
Dodec-2-enal exhibits broad-spectrum activity against Gram-positive and Gram-negative

bacteria, as well as fungi.

Target Organisms:Salmonella choleraesuis, Staphylococcus aureus, Candida albicans.

Mode of Action:

Membrane Disruption: The hydrophobic C12 tail inserts into the lipid bilayer, increasing

permeability.

Metabolic Inhibition: The aldehyde group binds to functional thiol groups in enzymes (e.g.,

dehydrogenases), halting respiration.

Safety and Toxicology
Skin Sensitization: Classified as a skin sensitizer (Category 1B). The protein adduction

mechanism described above is also responsible for immune recognition (haptenization).

Aquatic Toxicity: Very toxic to aquatic life due to membrane disruption in aquatic organisms.
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Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.directpcw.com/en/index.php?controller=attachment&id_attachment=12007
https://pubchem.ncbi.nlm.nih.gov/compound/5283361
http://www.thegoodscentscompany.com/data/rw1004381.html
https://www.directpcw.com/en/index.php?controller=attachment&id_attachment=12007
https://people.chem.umass.edu/mcdaniel/CHEM-268/Experiments/Synthesis-of-an-Alkene-via-the-Wittig-Reaction.pdf
https://www.mdpi.com/1420-3049/25/18/4125
https://www.masterorganicchemistry.com/2023/05/24/michael-addition/
https://www.benchchem.com/product/b1235498?utm_src=pdf-custom-synthesis
https://www.directpcw.com/en/index.php?controller=attachment&id_attachment=12007
https://people.chem.umass.edu/mcdaniel/CHEM-268/Experiments/Synthesis-of-an-Alkene-via-the-Wittig-Reaction.pdf
https://www.benchchem.com/product/b1235498#dodec-2-enal-chemical-properties-and-structure
https://www.benchchem.com/product/b1235498#dodec-2-enal-chemical-properties-and-structure
https://www.benchchem.com/product/b1235498#dodec-2-enal-chemical-properties-and-structure
https://www.benchchem.com/product/b1235498#dodec-2-enal-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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